

# CP-640186: A Comprehensive Technical Guide for the Research Professional

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## Compound of Interest

Compound Name:	CP 640186
CAS No.:	630111-13-6
Cat. No.:	B8025332

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This guide provides an in-depth technical overview of CP-640186, a potent research tool for investigating the roles of Acetyl-CoA Carboxylase (ACC) in cellular metabolism and disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and methodologies to facilitate robust experimental design and data interpretation.

## Introduction: Targeting a Central Node of Lipid Metabolism

Acetyl-CoA Carboxylase (ACC) is a critical enzyme that sits at the crossroads of fatty acid synthesis and oxidation[1][2][3][4][5]. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in the biosynthesis of new fatty acids[5][6]. In mammals, two principal isoforms, ACC1 and ACC2, orchestrate distinct metabolic functions[1][5][7][8]. ACC1, predominantly located in the cytosol of lipogenic tissues like the liver and adipose tissue, provides the malonyl-CoA pool for fatty acid synthesis[1][7][8]. Conversely, ACC2 is primarily associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart[7][8][9]. The malonyl-CoA produced by ACC2 acts as a potent

allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the gatekeeper for fatty acid entry into the mitochondria for  $\beta$ -oxidation[7][8][9].

CP-640186 is a well-characterized, isozyme-nonspecific inhibitor of both ACC1 and ACC2, making it a powerful tool to simultaneously probe the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation[10][11][12][13][14].

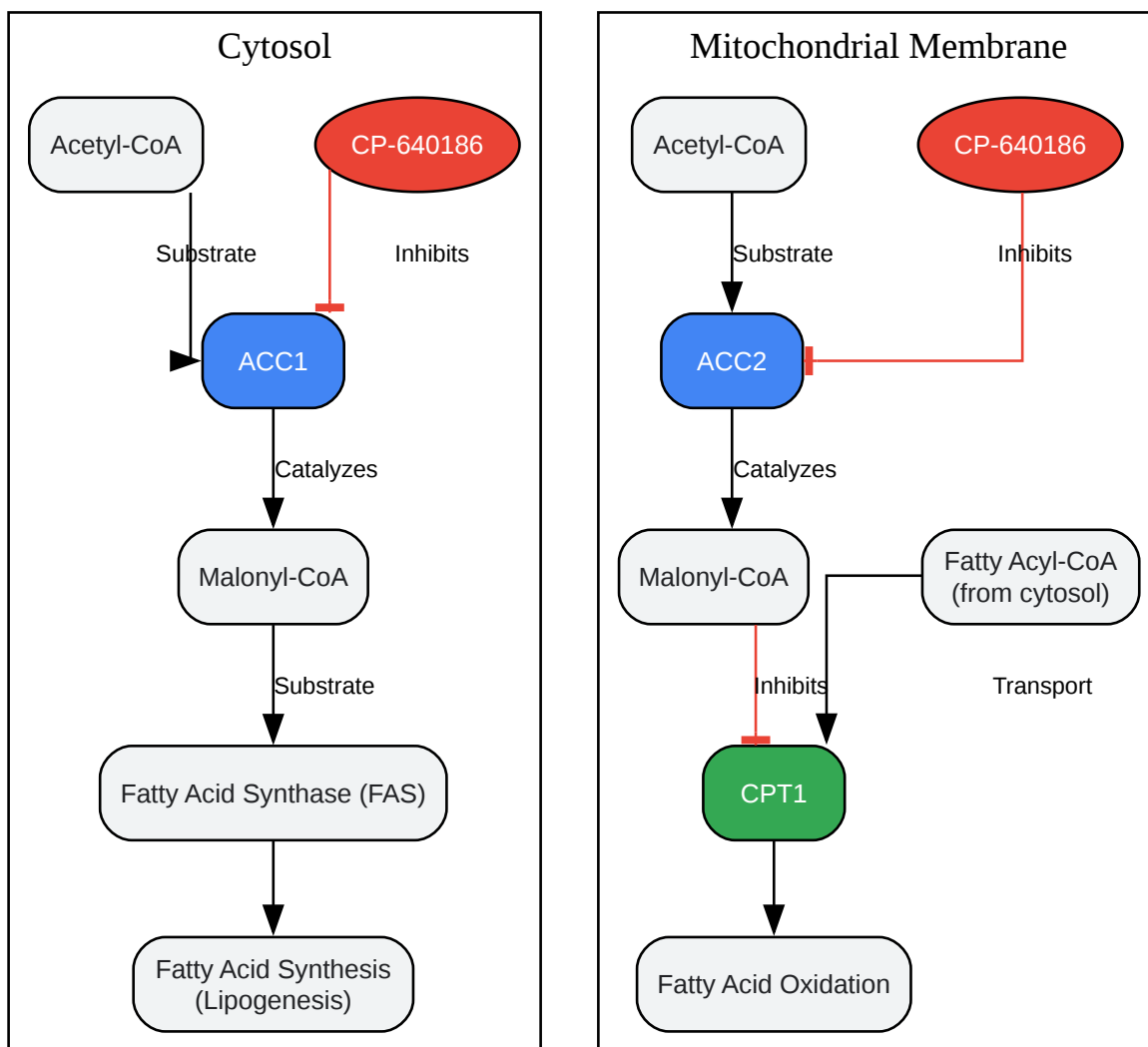
## Mechanism of Action: A Dual-Pronged Approach to Metabolic Modulation

CP-640186, an N-substituted bipiperidylcarboxamide, functions as a potent, reversible, and allosteric inhibitor of ACC[9][15]. Kinetic studies have revealed that its inhibitory action is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate[9][11][15]. This indicates that CP-640186 does not compete with these substrates for their binding sites but rather binds to a distinct site on the enzyme, likely within the carboxyltransferase (CT) domain at the dimer interface, thereby impeding the catalytic process[9][15][16][17][18].

The dual inhibition of ACC1 and ACC2 by CP-640186 results in a coordinated metabolic shift:

- **Inhibition of Fatty Acid Synthesis:** By blocking ACC1, CP-640186 reduces the cytosolic production of malonyl-CoA, thereby starving the fatty acid synthase (FASN) enzyme of its primary substrate and halting de novo lipogenesis[9][16].
- **Stimulation of Fatty Acid Oxidation:** Through the inhibition of ACC2, CP-640186 depletes the localized pool of malonyl-CoA at the mitochondrial membrane. This relieves the inhibition of CPT1, allowing for increased transport of long-chain fatty acids into the mitochondria for subsequent  $\beta$ -oxidation and energy production[9][16].

This dual mechanism is depicted in the signaling pathway diagram below.



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Caption: CP-640186 inhibits ACC1 and ACC2, blocking lipogenesis and promoting fatty acid oxidation.

## Quantitative Data Summary

The following tables summarize the key in vitro, cellular, and in vivo parameters of CP-640186, providing a quick reference for experimental planning.

### Table 1: In Vitro and Cellular Potency

Parameter	Species/Cell Line	Value	Reference(s)
IC <sub>50</sub> (ACC1)	Rat (liver)	53 nM	[12][19]
IC <sub>50</sub> (ACC2)	Rat (skeletal muscle)	61 nM	[10][12][19]
IC <sub>50</sub> (ACC1/2)	Human (recombinant)	~60 nM	[17]
EC <sub>50</sub> (Fatty Acid Synthesis Inhibition)	HepG2 cells	0.62 μM	[10]
EC <sub>50</sub> (Triglyceride Synthesis Inhibition)	HepG2 cells	1.8 μM	[10]
EC <sub>50</sub> (Fatty Acid Oxidation Stimulation)	C2C12 cells	57 nM	[11]
EC <sub>50</sub> (Fatty Acid Oxidation Stimulation)	Rat epitrochlearis muscle	1.3 μM	[11][20]

**Table 2: In Vivo Efficacy (ED<sub>50</sub> Values)**

Effect	Species	Value (mg/kg)	Reference(s)
Fatty Acid Synthesis Inhibition	Rats	13	[11]
Fatty Acid Synthesis Inhibition	CD1 Mice	11	[11][15][20]
Fatty Acid Synthesis Inhibition	ob/ob Mice	4	[11][15][20]
Whole Body Fatty Acid Oxidation Stimulation	Rats	~30	[11]
Malonyl-CoA Lowering (Liver)	Rats	55	[11][12]
Malonyl-CoA Lowering (Soleus Muscle)	Rats	6	[11][12]
Malonyl-CoA Lowering (Quadriceps Muscle)	Rats	15	[11][12]
Malonyl-CoA Lowering (Cardiac Muscle)	Rats	8	[11][12]

### Table 3: Pharmacokinetic Parameters in Rodents

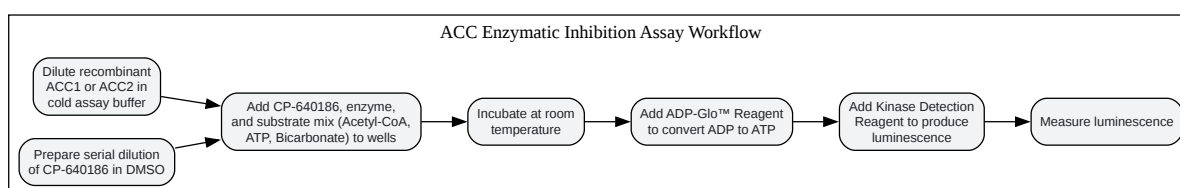
Parameter	Rat	ob/ob Mouse	Reference(s)
Dose (Oral)	10 mg/kg	10 mg/kg	[12]
Bioavailability	39%	50%	[12]
T <sub>max</sub> (h)	1.0	0.25	[12]
C <sub>max</sub> (ng/mL)	345	2177	[12]
Plasma Half-life (h)	1.5	1.1	[12]

## Experimental Protocols and Methodologies

To ensure the robust application of CP-640186 as a research tool, this section provides detailed, step-by-step methodologies for key experiments.

## In Vitro ACC Enzymatic Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a direct measure of CP-640186's inhibitory effect on purified ACC enzymes.



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Caption: Workflow for the ACC enzymatic inhibition assay using ADP-Glo technology.

### Materials:

- Recombinant human or rat ACC1/ACC2
- CP-640186
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT)
- Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate
- ADP-Glo™ Kinase Assay Kit
- White, opaque 96- or 384-well plates

### Procedure:

- **Compound Preparation:** Prepare a serial dilution of CP-640186 in DMSO. Further dilute in assay buffer to the final desired concentrations.
- **Enzyme Preparation:** Dilute the recombinant ACC enzyme in cold assay buffer.
- **Reaction Setup:** To the wells of the plate, add the diluted CP-640186 or vehicle control. Add the diluted enzyme solution and incubate for 10-15 minutes at room temperature.
- **Initiate Reaction:** Start the enzymatic reaction by adding a substrate mix containing Acetyl-CoA, ATP, and bicarbonate.
- **Incubation:** Incubate the reaction for a defined period (e.g., 40 minutes) at room temperature[21].
- **ADP Detection:** Add ADP-Glo™ Reagent to terminate the ACC reaction and deplete the remaining ATP. Incubate for 40 minutes[21].
- **Luminescence Generation:** Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes.
- **Data Acquisition:** Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the ACC activity.

## Cellular Fatty Acid Synthesis Assay ([<sup>14</sup>C]-Acetate Incorporation)

This assay quantifies the rate of de novo fatty acid synthesis in cultured cells.

Materials:

- Cell line of interest (e.g., HepG2)
- CP-640186
- [<sup>14</sup>C]-Sodium Acetate
- Lipid extraction solvents (e.g., Hexane:Isopropanol, 3:2 v/v)

- Scintillation vials and fluid

Procedure:

- Cell Culture: Plate cells and grow to near confluency.
- Compound Treatment: Pre-incubate the cells with varying concentrations of CP-640186 or vehicle control for 1-2 hours.
- Radiolabeling: Add [<sup>14</sup>C]-Sodium Acetate (final concentration ~1 μCi/mL) to each well and incubate for an additional 2-4 hours[16].
- Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using an appropriate solvent mixture.
- Quantification: Evaporate the solvent from the lipid extract and resuspend in a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

## Cellular Fatty Acid Oxidation Assay ([<sup>3</sup>H]-Palmitate Oxidation)

This protocol measures the rate of fatty acid oxidation by quantifying the production of [<sup>3</sup>H]H<sub>2</sub>O from [<sup>3</sup>H]-palmitate.

Materials:

- Cell line of interest (e.g., C2C12 myotubes)
- CP-640186
- [9,10-<sup>3</sup>H]-Palmitic acid complexed to BSA
- Sealed flasks with a center well for CO<sub>2</sub> trapping

Procedure:

- Cell Culture and Differentiation: Plate and, if necessary, differentiate the cells (e.g., C2C12 myoblasts to myotubes).

- **Compound Treatment:** Pre-incubate the cells with CP-640186 or vehicle control for a specified time (e.g., 1-2 hours).
- **Oxidation Assay:** Replace the medium with fresh medium containing the [<sup>3</sup>H]-palmitate-BSA complex. Seal the flasks, which should contain a filter paper soaked in a CO<sub>2</sub> trapping agent in the center well.
- **Incubation:** Incubate for 1-2 hours at 37°C.
- **Tritiated Water Separation:** After incubation, precipitate the protein and un-metabolized [<sup>3</sup>H]-palmitate. Collect the supernatant containing the [<sup>3</sup>H]H<sub>2</sub>O and measure the radioactivity by scintillation counting.

## Practical Considerations and Potential Off-Target Effects

While CP-640186 is a potent and widely used ACC inhibitor, researchers should be aware of several practical considerations:

- **Solubility and Stability:** CP-640186 is typically dissolved in DMSO for in vitro use. For in vivo studies, it has been administered via oral gavage in a vehicle of 0.5% methylcellulose[13]. It is important to ensure the compound is fully dissolved and to check for any precipitation.
- **Off-Target Effects:** While generally selective for ACC, high concentrations or prolonged exposure to any small molecule inhibitor can lead to off-target effects. One reported off-target effect of CP-640186 is the increase of  $\alpha$ -tubulin acetylation in platelets, which can impair platelet aggregation[22]. This effect appears to be independent of its impact on fatty acid synthesis and should be considered when interpreting data in relevant cell types[22].
- **Cellular Context:** The metabolic response to ACC inhibition can vary significantly between different cell types and under different nutrient conditions. It is crucial to characterize the expression levels of ACC1 and ACC2 in the chosen experimental system and to consider the prevailing metabolic state.

## Conclusion

CP-640186 is an invaluable research tool for dissecting the intricate roles of ACC in health and disease. Its well-defined mechanism of action, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it a cornerstone compound for studies in metabolic diseases, oncology, and other fields where fatty acid metabolism is a key player. By employing the robust methodologies outlined in this guide and maintaining a critical awareness of its experimental context, researchers can leverage the full potential of CP-640186 to generate high-quality, reproducible data and advance our understanding of metabolic regulation.

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